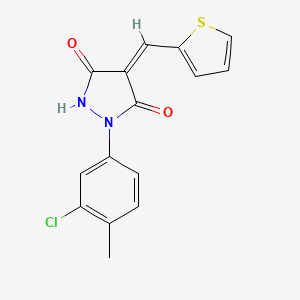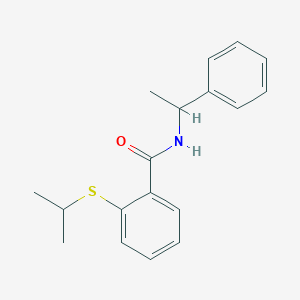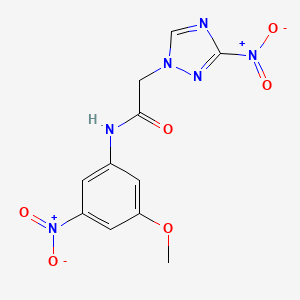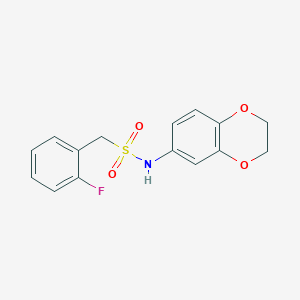
1-(3-chloro-4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, also known as CTMP, is a chemical compound that belongs to the class of pyrazolidinedione derivatives. CTMP has been widely studied due to its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be involved in cancer cell proliferation and survival. Additionally, this compound has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been reported to reduce oxidative stress and improve cardiac function in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3-chloro-4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is its potential therapeutic applications in various diseases. This compound has been shown to possess anti-cancer, anti-inflammatory, and cardio-protective effects. Additionally, this compound has been reported to have low toxicity in animal models. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its clinical development.
Future Directions
Several future directions can be explored for 1-(3-chloro-4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione. One of the potential future directions is to optimize the synthesis method for higher yields and better purity. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its potential therapeutic applications. Additionally, the pharmacokinetics and pharmacodynamics of this compound need to be studied to determine its optimal dosage and administration route. Finally, clinical trials need to be conducted to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. The synthesis of this compound involves the reaction of 3-chloro-4-methylbenzaldehyde with 2-thiophenecarboxaldehyde. This compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory and cardio-protective effects. However, the mechanism of action of this compound is not fully understood, and further research is needed to determine its optimal clinical applications.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. Several studies have reported the anti-cancer activity of this compound against various cancer cell lines such as breast cancer, lung cancer, and liver cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to have cardio-protective effects by reducing oxidative stress and improving cardiac function.
properties
IUPAC Name |
(4Z)-1-(3-chloro-4-methylphenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-4-5-10(7-13(9)16)18-15(20)12(14(19)17-18)8-11-3-2-6-21-11/h2-8H,1H3,(H,17,19)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJVDGGIIOUKPF-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-phenylpyrimidine](/img/structure/B4712398.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4712403.png)


![3-ethyl-6-iodo-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4712436.png)
![methyl 5-[(2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B4712439.png)

![2-{1-(4-ethoxybenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4712457.png)
![3-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4712459.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2-methylquinoline](/img/structure/B4712462.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712471.png)
![2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4712489.png)
![3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4712496.png)
![1-[3-amino-4-(4-bromophenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B4712498.png)